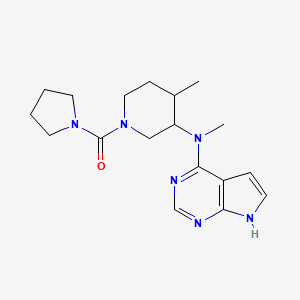
PF-956980 hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-956980 hydrate is a compound known for its significant role as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). This compound is utilized in various therapeutic applications, including immunosuppressive therapy for organ transplants and treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PF-956980 hydrate involves multiple steps. One of the key steps includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine to form the intermediate compound. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and chromatography to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring, resulting in the formation of reduced analogs.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro group on the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
PF-956980 hydrate, with the chemical formula C18H26N6O⋅xH2O, is a pyrrolopyrimidine derivative that selectively inhibits JAK3, a key player in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to various cytokines and growth factors. By inhibiting JAK3, PF-956980 disrupts the phosphorylation of downstream signaling molecules, thereby affecting cell proliferation and survival .
Oncology
PF-956980 has shown promise in reversing drug resistance in chronic lymphocytic leukemia (CLL) cells. Research indicates that it can counteract the protective effects of interleukin-4 on CLL cells when used in conjunction with conventional cytotoxic agents. This dual approach enhances the efficacy of treatment regimens by overcoming anti-apoptotic signals from the tumor microenvironment .
Immunology
In immunological studies, PF-956980 is utilized to investigate its effects on immune cell signaling. It has been shown to inhibit the release of chemokines such as CXCL9, CXCL10, and CXCL11 from airway epithelial cells stimulated by interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). This inhibition suggests potential applications in treating autoimmune diseases where JAK3 plays a significant role .
Inflammatory Diseases
The compound's selective inhibition of JAK3 positions it as a candidate for developing therapies targeting inflammatory and autoimmune disorders. Its specificity allows for a reduced side effect profile compared to non-selective JAK inhibitors, making it an attractive option for clinical applications in conditions like rheumatoid arthritis .
Case Study 1: Chronic Lymphocytic Leukemia
In a study published in Blood, PF-956980 was tested on CLL cells to evaluate its ability to reverse resistance to chlorambucil, a common chemotherapy drug. The results indicated that PF-956980 effectively restored sensitivity to chlorambucil by inhibiting the protective signaling pathways activated by interleukin-4 .
Case Study 2: Airway Inflammation
A study focused on the effects of PF-956980 on airway epithelial cells demonstrated its capacity to suppress chemokine release induced by inflammatory stimuli. This finding highlights its potential utility in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) where such chemokines play a significant role in pathogenesis .
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of JAK3, a tyrosine kinase involved in the signaling pathways of various cytokines. By blocking JAK3, the compound prevents the phosphorylation and activation of STAT proteins, leading to the suppression of inflammatory cytokine production. This results in immunosuppressive and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tofacitinib: Another JAK inhibitor with a similar structure and mechanism of action.
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1/2 inhibitor used for treating rheumatoid arthritis
Uniqueness
What sets PF-956980 hydrate apart is its high selectivity for JAK3, making it particularly effective in conditions where JAK3 plays a critical role. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Eigenschaften
Molekularformel |
C18H26N6O |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
RONMOMUOZGIDET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 |
Piktogramme |
Acute Toxic |
Synonyme |
PF 956980 PF-956980 PF956980 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















